![molecular formula C14H12N2O3 B14268236 Benzenamine, 2-methoxy-N-[(4-nitrophenyl)methylene]-, (E)- CAS No. 156300-65-1](/img/structure/B14268236.png)
Benzenamine, 2-methoxy-N-[(4-nitrophenyl)methylene]-, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 2-methoxy-N-[(4-nitrophenyl)methylene]-, (E)- is an organic compound with a complex structure that includes both methoxy and nitrophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2-methoxy-N-[(4-nitrophenyl)methylene]-, (E)- typically involves the reaction of 2-methoxybenzenamine with 4-nitrobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure the formation of the desired (E)-isomer.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This might include the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, 2-methoxy-N-[(4-nitrophenyl)methylene]-, (E)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The methoxy and nitrophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitrobenzoic acids, while reduction could produce aminobenzenamines.
Applications De Recherche Scientifique
Benzenamine, 2-methoxy-N-[(4-nitrophenyl)methylene]-, (E)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which Benzenamine, 2-methoxy-N-[(4-nitrophenyl)methylene]-, (E)- exerts its effects involves interactions with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the methoxy group can influence the compound’s reactivity and binding affinity. These interactions can lead to various biological and chemical effects, depending on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenamine, 2-methoxy-4-nitro-: This compound has a similar structure but lacks the methylene linkage.
Benzenamine, N-methyl-4-nitro-: This compound has a methyl group instead of a methoxy group.
2-Methoxy-4-nitrobenzoic acid: This compound has a carboxylic acid group instead of an amino group.
Uniqueness
Benzenamine, 2-methoxy-N-[(4-nitrophenyl)methylene]-, (E)- is unique due to its specific combination of functional groups and the (E)-isomer configuration. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
156300-65-1 |
|---|---|
Formule moléculaire |
C14H12N2O3 |
Poids moléculaire |
256.26 g/mol |
Nom IUPAC |
N-(2-methoxyphenyl)-1-(4-nitrophenyl)methanimine |
InChI |
InChI=1S/C14H12N2O3/c1-19-14-5-3-2-4-13(14)15-10-11-6-8-12(9-7-11)16(17)18/h2-10H,1H3 |
Clé InChI |
VKFXDMFWDUDNCV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1N=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


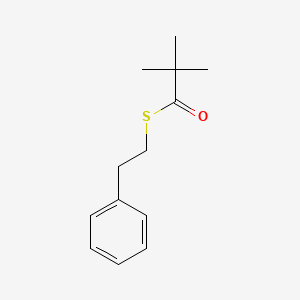
![3-(6-Chloropyridin-3-yl)-2-azabicyclo[2.2.2]octane](/img/structure/B14268158.png)
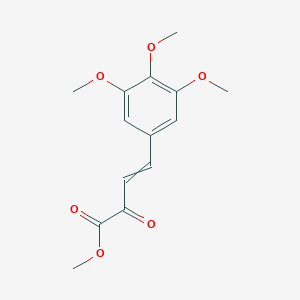
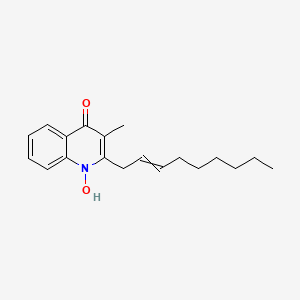
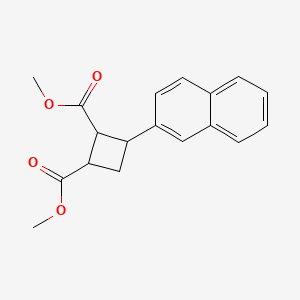
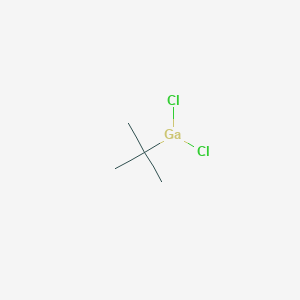
![1,1'-[1,3-Phenylenebis(methylene)]bis(3,4-dimethylbenzene)](/img/structure/B14268205.png)
methylene}bis(trimethylsilane)](/img/structure/B14268212.png)

![1,1'-[(1,3-Diphenyldiboroxane-1,3-diyl)bis(oxy)]dipyrrolidine](/img/structure/B14268228.png)
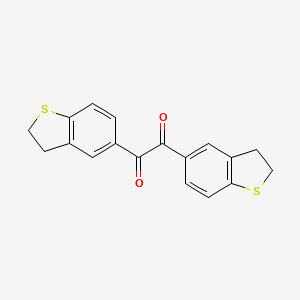
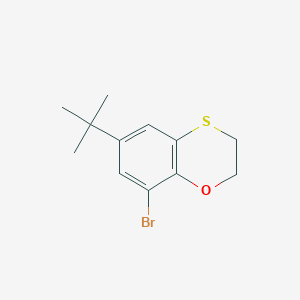
![3-Buten-1-ol, 2-[(trimethylsilyl)methylene]-, (E)-](/img/structure/B14268246.png)
![N-([1,1'-Biphenyl]-2-yl)-3-hydroxynaphthalene-2-carboxamide](/img/structure/B14268260.png)
